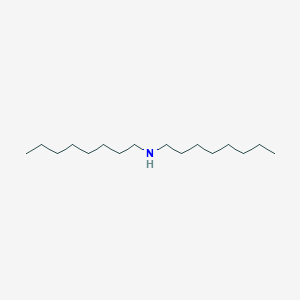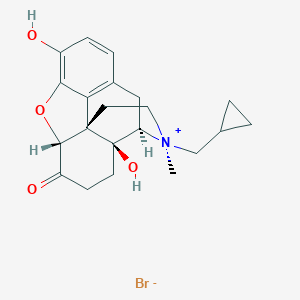
Acetic anhydride-1,1'-13C2
Overview
Description
Acetic anhydride-1,1’-13C2 is a clear colorless liquid with a strong odor of vinegar . It is an acyclic carboxylic anhydride derived from acetic acid .
Molecular Structure Analysis
The molecular formula of Acetic anhydride-1,1’-13C2 is (CH313CO)2O . Its molecular weight is 104.07 . The InChI string is InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i3+1,4+1 .Chemical Reactions Analysis
Acetic anhydride-1,1’-13C2, like other anhydrides, undergoes various chemical reactions. The general mechanism involves a nucleophilic attack on the carbonyl group, followed by the removal of the leaving group . It can react with water to form carboxylic acids . It can also react with alcohols to form esters and with amines to form amides .Physical And Chemical Properties Analysis
Acetic anhydride-1,1’-13C2 appears as a clear colorless liquid with a strong odor of vinegar . It has a flash point of 129 °F and is corrosive to metals and tissue . Its density is 9.0 lb/gal .Scientific Research Applications
Synthesis of Organic Compounds
Acetic anhydride-1,1’-13C2 is used in the synthesis of various organic compounds. It is particularly useful in the production of acetates and aminoacetic esters .
Production of Cellulose Acetate
One of the primary industrial applications of Acetic anhydride-1,1’-13C2 is in the production of cellulose acetate. Cellulose acetate is used in the manufacture of films, varnishes, plastics, and other materials .
Dehydration of Acetic Acid
Acetic anhydride-1,1’-13C2 can be produced through the dehydration of acetic acid. This process often involves the use of a catalyst such as phosphorus oxide .
Acetaldehyde Oxidation
Another method of producing Acetic anhydride-1,1’-13C2 is through the liquid-phase oxidation of acetaldehyde in air. Manganese acetate is often used as a catalyst in this process .
Methyl Acetate Carbonylation
In industry, Acetic anhydride-1,1’-13C2 is most often produced by the carbonylation of methyl acetate in the presence of a rhodium catalyst .
Proteomics Research
Acetic anhydride-1,1’-13C2 is used in proteomics research. It is stored at room temperature away from light and moisture .
Mechanism of Action
Target of Action
Acetic anhydride-1,1’-13C2 is a variant of acetic anhydride . It is primarily used as an acetylating agent in organic synthesis . The primary targets of acetic anhydride-1,1’-13C2 are hydroxyl (-OH) groups present in organic compounds .
Mode of Action
The mode of action of acetic anhydride-1,1’-13C2 involves a nucleophilic attack on the carbonyl group of the anhydride . This results in the formation of a tetrahedral intermediate, which then collapses to expel a leaving group and reform the carbonyl .
Biochemical Pathways
The biochemical pathways affected by acetic anhydride-1,1’-13C2 are those involving compounds with hydroxyl groups. The acetylation of these compounds can alter their properties and functions, affecting downstream biochemical processes .
Pharmacokinetics
Its metabolism would involve hydrolysis to produce acetic acid and its isotopically labelled variant .
Result of Action
The acetylation of organic compounds by acetic anhydride-1,1’-13C2 can result in significant changes to their properties and functions. For example, acetylation can increase the lipophilicity of a compound, potentially enhancing its ability to cross biological membranes .
Action Environment
The action of acetic anhydride-1,1’-13C2 can be influenced by various environmental factors. For instance, the presence of water can lead to the hydrolysis of the anhydride, reducing its efficacy as an acetylating agent . Additionally, the stability of acetic anhydride-1,1’-13C2 may be affected by factors such as temperature and pH .
Safety and Hazards
Acetic anhydride-1,1’-13C2 is flammable and corrosive . It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be used only outdoors or in a well-ventilated area, and protective gloves, clothing, eye protection, and face protection should be worn when handling it .
properties
IUPAC Name |
acetyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDIJRYMOXRFFG-CQDYUVAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)O[13C](=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic anhydride-1,1'-13C2 | |
CAS RN |
90980-78-2 | |
| Record name | Acetic anhydride-1,1'-13C2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)





